![molecular formula C10H10O4 B1202853 2,4,8-Trihydroxy-1-tetralone, cis-(-)- CAS No. 88899-02-9](/img/structure/B1202853.png)
2,4,8-Trihydroxy-1-tetralone, cis-(-)-
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Overview
Description
2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
Scientific Research Applications
Synthesis and Conformational Analysis
2,4,8-Trihydroxy-1-tetralone, cis-(-)-, and related compounds have been explored in synthesis and conformational analysis studies. Delgado et al. (1988) conducted a study on the synthesis and conformational analysis of several cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, including the introduction of nitrogen atoms and stereoselective reduction processes (Delgado et al., 1988).
Microbial Reduction and Asymmetric Synthesis
The compound's derivatives have been used in microbial reduction to produce optically active tetralins, which are valuable asymmetric synthons in chemistry. Buisson et al. (1994) demonstrated this by reducing 2-carboxyethyl-1-tetralones using yeast strains and filamentous fungi (Buisson et al., 1994).
Tetracyclic Triterpene Synthesis
In the synthesis of tetracyclic triterpenes, cis- and trans-3a,9b-dimethyl derivatives of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one have been synthesized from 6-methoxy-1-tetralone. This synthesis has implications for lanostane–cycloartane group triterpene production (Packer & Whitehurst, 1978).
Diastereoselective and Enantioselective Reduction
The compound has been involved in studies focusing on diastereoselective and enantioselective reductions, providing a convenient entry into various synthetic pathways. Kündig and Enríquez-García (2008) explored the chemistry of tetralin-1,4-dione, demonstrating its applications in synthesis (Kündig & Enríquez-García, 2008).
Antidepressant Synthesis
One significant application of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is in the synthesis of antidepressants. Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, using derivatives of this compound (Vukics et al., 2002).
Asymmetric Synthesis in Biochemical Pathways
The compound has been used in asymmetric synthesis of natural cis-dihydroarenediols, indicating its importance in biochemical pathways and potentially in drug discovery. Saha, Müller, and Husain (2019) described its use in NADPH-dependent tetrahydroxynaphthalene reductase of Magnaporthe grisea (Saha, Müller, & Husain, 2019).
properties
CAS RN |
88899-02-9 |
---|---|
Product Name |
2,4,8-Trihydroxy-1-tetralone, cis-(-)- |
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1 |
InChI Key |
FHAMKLIXDLEUPK-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O |
SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Other CAS RN |
110901-28-5 137623-31-5 |
synonyms |
2,4,8-THTO 2,4,8-trihydroxy-1-tetralone 2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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